butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
Butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine: is a chemical compound that features a butyl group attached to a pyrazole ring substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-(difluoromethyl)-1H-pyrazole with butylamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound valuable in drug design and development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate for producing a wide range of products .
Mechanism of Action
The mechanism of action of butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment .
Comparison with Similar Compounds
- Butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Butyl({[1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine
- Butyl({[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl})amine
Uniqueness: Butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H15F2N3 |
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Molecular Weight |
203.23 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C9H15F2N3/c1-2-3-5-12-7-8-4-6-14(13-8)9(10)11/h4,6,9,12H,2-3,5,7H2,1H3 |
InChI Key |
KXONCTPSLWUYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NN(C=C1)C(F)F |
Origin of Product |
United States |
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